1-Phenyl-3-piperidineacetic acid
Description
Contextualizing Piperidineacetic Acid Scaffolds in Chemical Biology
Piperidine (B6355638) and its derivatives are fundamental building blocks in the design and synthesis of pharmaceutical agents. nih.govresearchgate.net The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent feature in numerous approved drugs and natural alkaloids. nih.govresearchgate.net Its significance in medicinal chemistry stems from its ability to introduce desirable physicochemical properties into molecules, such as modulating lipophilicity and aqueous solubility, which are critical for drug-like characteristics. researchgate.net The introduction of a chiral piperidine scaffold can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. researchgate.net
The piperidineacetic acid scaffold, specifically, combines the structural features of the piperidine ring with a carboxylic acid group, creating a versatile platform for developing new therapeutic agents. This combination allows for a wide range of chemical modifications, enabling researchers to fine-tune the biological activity of the resulting compounds. ontosight.ai Derivatives of piperidineacetic acid have been investigated for a variety of potential therapeutic applications, including analgesic, anti-inflammatory, and anticholinergic effects. ontosight.aiontosight.ai
Overview of Research Significance within Chemical Sciences
The compound 1-Phenyl-3-piperidineacetic acid and its analogs are of considerable interest in the chemical sciences, particularly in the field of medicinal chemistry. The presence of the phenyl group and the piperidineacetic acid moiety provides a unique structural framework that has been explored for its potential to interact with various biological targets. ontosight.ai
Research has shown that derivatives of this compound can be synthesized and evaluated for a range of pharmacological activities. ontosight.ai For instance, certain analogs have been investigated for their potential as antimicrobial and anticancer agents. The neuropharmacological effects of these compounds have also been a subject of study, with some derivatives showing potential for treating neurological disorders. ontosight.ai The versatility of the this compound scaffold allows for the synthesis of a diverse library of compounds, each with the potential for unique biological activities. nih.gov The development of efficient synthetic routes to these compounds is an active area of research, aiming to provide access to a wider range of analogs for biological screening. nih.gov
Historical Perspective of Relevant Analog Discovery and Early Investigations
The exploration of piperidine-containing compounds has a long history in medicinal chemistry. Early research into the synthesis and biological activity of piperidine derivatives laid the groundwork for the investigation of more complex structures like this compound. For example, the synthesis of 1-Methyl-3-phenylpiperazine, a related piperazine (B1678402) derivative, was reported as early as 1966 and was a key intermediate in the synthesis of the antidepressant Mirtazapine. google.com This early work highlighted the importance of phenyl-substituted piperazine and piperidine structures in the development of centrally acting agents.
The synthesis of various piperidine derivatives has been a continuous area of focus, with numerous methods developed for their preparation. nih.gov These methods include the hydrogenation of pyridine (B92270) precursors, cyclization reactions, and the functionalization of pre-existing piperidine rings. nih.gov The development of these synthetic strategies has been crucial for accessing a wide array of piperidine-based compounds for pharmacological evaluation. The ongoing research into compounds like this compound builds upon this historical foundation, seeking to identify new therapeutic agents with improved efficacy and safety profiles.
Properties
IUPAC Name |
2-(1-phenylpiperidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRYOOVUVJZMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies of 1 Phenyl 3 Piperidineacetic Acid
Established Synthetic Pathways for the Core Structure
The formation of the 1-phenyl-3-piperidineacetic acid core relies on fundamental organic chemistry reactions. These methods can be broadly categorized into conventional and stereoselective approaches.
Conventional Chemical Synthesis Methodologies
Conventional methods for synthesizing the piperidine (B6355638) ring, a key component of the target molecule, often involve the hydrogenation or reduction of pyridine (B92270) precursors. These reactions typically utilize transition metal catalysts under conditions of high temperature and pressure. nih.gov Another common strategy is the cyclization of appropriate acyclic precursors. For instance, the reaction of an α-bromophenylacetic acid ester with ethylenediamine (B42938) can yield a 2-oxo-3-phenylpiperazine intermediate, which can then be reduced to the corresponding piperazine (B1678402). google.com While not a direct synthesis of the title compound, this illustrates a classical approach to forming a related phenyl-substituted nitrogen-containing heterocycle.
A general and effective method for creating substituted piperidines is through the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction can be used to form the N-phenyl bond by reacting a piperidine precursor with an aryl halide. chemicalbook.com For the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a related heterocyclic compound, a process involving the condensation of phenylhydrazine (B124118) with methyl acetoacetate (B1235776) is employed. google.com This highlights the use of condensation reactions in heterocycle synthesis.
| Reaction Type | Key Reagents and Conditions | Intermediate/Product Type |
| Pyridine Hydrogenation | Transition metal catalyst, high temperature, high pressure | Piperidine |
| Cyclization | α-bromophenylacetic acid ester, ethylenediamine | 2-oxo-3-phenylpiperazine |
| Buchwald-Hartwig Amination | Palladium catalyst, base, aryl halide | N-aryl piperidine |
| Condensation | Phenylhydrazine, methyl acetoacetate | Pyrazolone |
Stereoselective Synthetic Approaches
Controlling the stereochemistry at the C3 position of the piperidine ring is crucial for developing specific biologically active molecules. Stereoselective synthesis aims to produce a single enantiomer or diastereomer. One strategy involves the use of chiral catalysts or auxiliaries. For example, rhodium catalysts with chiral ligands have been used for the stereoselective hydrogenation of unsaturated piperidinones. nih.gov Another approach is the diastereoselective functionalization of the piperidine ring. For instance, the C-H functionalization of N-Boc-piperidine can be directed to the C2 or C4 positions using specific rhodium catalysts. researchgate.net
The synthesis of specific stereoisomers can also be achieved through the cyclization of chiral precursors. For example, a hydrogen borrowing [5+1] annulation method catalyzed by iridium(III) complexes allows for the stereoselective synthesis of substituted piperidines. nih.gov Furthermore, the synthesis of (S)-1-methyl-3-phenylpiperazine has been reported, highlighting the ability to prepare specific enantiomers of related structures. google.com
| Approach | Catalyst/Reagent | Key Transformation |
| Asymmetric Hydrogenation | Rhodium(I) with ferrocene (B1249389) ligand | Stereoselective reduction of unsaturated piperidinones |
| Diastereoselective C-H Functionalization | Rh2(R-TCPTAD)4 | C2 functionalization of N-Boc-piperidine |
| Asymmetric Annulation | Iridium(III) catalyst | Stereoselective [5+1] annulation |
| Cyclization of Chiral Precursors | Chiral starting materials | Formation of enantiomerically enriched piperidines |
Design and Synthesis of Analogs and Derivatives
The modification of the this compound scaffold is a key strategy for exploring structure-activity relationships and generating novel chemical entities with improved properties.
Functional Group Modifications for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involve systematically altering the functional groups of a molecule to understand their impact on biological activity. nih.gov For piperidine-containing compounds, modifications can be made to the phenyl ring, the piperidine ring, or the acetic acid side chain. For example, in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, the introduction of trifluoromethyl groups on the aromatic rings was found to be well-tolerated by the target enzymes. nih.gov
The synthesis of various analogs with different substituents on the phenyl ring or the piperidine nitrogen can provide valuable information about the electronic and steric requirements for biological activity. The synthesis of piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives with various substitutions on the phenyl ring demonstrates this approach. google.com
Scaffold Diversification Strategies for Novel Chemical Entity Generation
Scaffold diversification involves making more significant changes to the core structure of the molecule to create novel chemical entities. This can include altering the ring size, introducing or removing heteroatoms, or creating fused ring systems. For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives containing piperazine or piperidine moieties demonstrates the creation of novel heterocyclic systems. nih.gov
Another strategy is to use the existing scaffold as a starting point for more complex structures. For instance, the palladium-catalyzed synthesis of 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones starts from N-propargyl-2-iodobenzamides, showcasing a method to build complex scaffolds. nih.gov The development of (1-phenacyl-3-phenyl-3-piperidylethyl)piperidine derivatives for NK1 receptors also illustrates the generation of novel, more complex structures based on a piperidine core. google.com
Prodrug Design and Bioprecursor Strategies
Prodrugs are inactive or less active molecules that are converted into the active drug within the body. orientjchem.org This strategy is often employed to improve properties such as solubility, permeability, or to achieve targeted drug delivery. nih.gov For a molecule like this compound, the carboxylic acid group is a prime target for prodrug modification.
Esterification of the carboxylic acid is a common prodrug strategy. For example, piperazinylalkyl ester prodrugs of 6-methoxy-2-naphthylacetic acid were synthesized to enhance percutaneous drug delivery. nih.gov These ester prodrugs are designed to be hydrolyzed by esterases in the body to release the active carboxylic acid. nih.gov Similarly, ester or amide derivatives of piperidine-4-carboxylic acids can be considered as prodrug forms. google.com
Rationale for Prodrug Development for Research Applications
The development of prodrugs—inactive compounds that are converted into active drugs within the body—is a critical strategy in pharmaceutical research. ijpsjournal.comnih.gov This approach is particularly relevant for compounds like this compound, which contains a polar carboxylic acid group. This functional group can limit the molecule's ability to cross biological barriers, most notably the blood-brain barrier (BBB), which is essential for central nervous system (CNS) research. nih.govmorressier.comacs.org
The primary motivations for designing prodrugs of such compounds for research applications include:
Enhanced Blood-Brain Barrier Penetration: The BBB significantly restricts the passage of many potential therapeutics for neurological diseases, especially those containing polar functional groups like carboxylic acids. morressier.comacs.org Converting the carboxylic acid into a less polar functional group, such as an amide or an ester, can increase lipophilicity and improve passive diffusion into the CNS. morressier.comrsc.org This temporary masking of the polar group allows the molecule to reach its target within the brain. rsc.org
Controlled Release and Targeted Activation: A key aspect of advanced prodrug strategy is designing molecules that are activated by specific enzymes enriched in the target tissue. nih.govchemrxiv.org For CNS-targeting prodrugs, a successful approach involves creating amide derivatives that are substrates for fatty acid amide hydrolase (FAAH), an enzyme with high expression levels in the brain. morressier.comchemrxiv.org This ensures that the active, carboxylate-containing drug is released preferentially in the CNS, increasing its local concentration and efficacy while minimizing peripheral exposure and potential side effects. nih.govmorressier.com This strategy has been shown to increase the brain-to-serum ratio of parent drugs by up to 100-fold. morressier.comchemrxiv.org
| Rationale | Strategy | Mechanism of Action | Desired Outcome for Research |
| Enhance CNS Penetration | Mask polar carboxylic acid with a lipophilic group (e.g., N-methyl amide). morressier.comchemrxiv.org | Increase lipophilicity to facilitate passive diffusion across the blood-brain barrier. rsc.org | Higher concentration of the active compound in the brain for neurological studies. nih.govmorressier.com |
| Achieve Tissue-Specific Activation | Design prodrug to be a substrate for a CNS-enriched enzyme (e.g., FAAH). nih.govchemrxiv.org | Enzymatic cleavage of the prodrug in the brain releases the active parent drug. rsc.orgchemrxiv.org | Maximize therapeutic effect in the CNS while minimizing peripheral side effects. morressier.com |
| Improve Overall Drug Properties | Modify the parent drug to increase solubility or stability. nih.govnih.gov | Chemical modification alters physicochemical properties for better absorption and distribution. mdpi.com | More reliable and reproducible data in preclinical and clinical research. nih.gov |
Chemical Modification Strategies for Enhanced Biological Probe Behavior
Biological probes are essential tools for studying the interaction of molecules with biological systems. Modifying a compound like this compound or its analogs to act as a probe allows researchers to investigate its distribution, target binding, and mechanism of action. The core structure, featuring a piperidine ring, is amenable to various synthetic modifications. nih.gov
Key strategies for converting such molecules into effective biological probes include:
Introduction of a Reporter Group: The most common strategy is to attach a fluorophore (a fluorescent dye) to the molecule. researchgate.netnih.gov This allows for the visualization of the probe within cells and tissues using fluorescence microscopy. researchgate.net The choice of fluorophore is critical; near-infrared (NIR) dyes are often preferred for in vivo imaging due to their strong tissue penetration and low background signal. nih.gov The probe's structure typically consists of a recognition group (the part that binds to the target), a linker, and the fluorophore itself. nih.gov
Linker Modification: The linker connecting the core molecule to the reporter group is crucial for maintaining biological activity. For piperidine-containing structures, modifications can involve incorporating spirobicyclic linkers to restrict conformational freedom, which can preserve or enhance binding affinity to the target. acs.org The length and composition of the linker are optimized to ensure that the reporter group does not sterically hinder the interaction of the probe with its biological target.
Activity-Based Probe Design: More advanced probes are designed to react covalently with their biological targets, often an enzyme. nih.gov These "activity-based probes" typically target reactive residues, like cysteine, in the active site of an enzyme. youtube.com This strategy allows not only for the detection of the target but also for the measurement of its activity, providing a more dynamic picture of its function in biological processes.
Switchable Probes: An innovative approach involves incorporating photoswitchable elements, such as an azobenzene (B91143) moiety, into the structure. researchgate.net This allows the activity or properties of the probe to be controlled by light. For example, the basicity of a piperidine-containing probe can be modulated by light, which could in turn affect its binding or catalytic properties, offering spatiotemporal control in experiments. researchgate.net
| Modification Strategy | Chemical Approach | Purpose | Example Application |
| Fluorescent Labeling | Covalent attachment of a fluorophore (e.g., hemicyanine) via a linker. nih.gov | To visualize and track the molecule in cells and living organisms. researchgate.netnih.gov | Imaging the distribution of a drug candidate in a mouse model using NIR fluorescence. nih.gov |
| Linker Optimization | Incorporating rigid structures like spirobicyclic linkers or varying chain lengths. acs.org | To maintain or improve binding affinity by optimizing the orientation of the pharmacophore. acs.org | Enhancing the potency of an enzyme inhibitor by locking it in an active conformation. acs.org |
| Photoswitchable Moieties | Integrating a photoswitchable group like azobenzene into the molecular structure. researchgate.net | To control the probe's activity or properties with external light stimuli. researchgate.net | Reversibly activating a catalytic probe at a specific time and location within a sample. researchgate.net |
| Activity-Based Labeling | Designing the probe to form a covalent bond with a specific amino acid at an enzyme's active site. nih.govyoutube.com | To measure the activity of a target enzyme rather than just its presence. nih.gov | Profiling the activity of a class of enzymes in a cell lysate to screen for inhibitors. nih.gov |
Molecular Interactions and Mechanistic Insights of 1 Phenyl 3 Piperidineacetic Acid
Receptor Binding Kinetics and Ligand-Target Engagement
Association and Dissociation Rate Constants (k_on, k_off)
The binding of a ligand to a receptor is a reversible process. The rate at which the ligand binds to the receptor is known as the association rate constant (k_on), while the rate at which the ligand-receptor complex separates is the dissociation rate constant (k_off). These constants are fundamental in determining the duration of action of a compound. A high k_on value indicates rapid binding, whereas a low k_off value suggests a longer residence time of the ligand on the receptor, which can sometimes correlate with a more prolonged biological effect.
Hypothetical Receptor Binding Rate Constants for 1-Phenyl-3-piperidineacetic Acid
| Parameter | Value | Description |
| k_on | 1 x 10^5 M⁻¹s⁻¹ | The rate at which the compound is hypothesized to bind to its target receptor. |
| k_off | 1 x 10⁻³ s⁻¹ | The rate at which the compound is hypothesized to dissociate from its target receptor. |
This table presents hypothetical data for illustrative purposes due to the absence of specific experimental values for this compound.
Equilibrium Dissociation Constants (Kd) and Inhibition Constants (Ki, IC50) in Mechanistic Studies
The equilibrium dissociation constant (K_d) is a measure of the affinity of a ligand for its receptor. It is the ratio of the k_off to k_on (K_d = k_off / k_on) and represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d value signifies a higher binding affinity.
The inhibition constant (K_i) quantifies how effectively a compound inhibits the binding of another substance or the activity of an enzyme. For competitive binding, the K_i is the concentration of the inhibiting ligand that will occupy 50% of the receptors if no competing ligand is present. The IC50 (half-maximal inhibitory concentration) is a functional measure that indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. While related, K_i and IC50 are not always identical; the relationship between them can be influenced by the concentration of the substrate or competing ligand in the assay. nih.govnih.gov For instance, in competitive inhibition, the relationship can be described by the Cheng-Prusoff equation: K_i = IC50 / (1 + [S]/K_m), where [S] is the substrate concentration and K_m is the Michaelis constant.
Studies on related piperidine (B6355638) derivatives have demonstrated their potential to interact with various receptors. For example, certain enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines have shown significant affinity for the phencyclidine (PCP) receptor. researchgate.net This suggests that compounds with a phenyl-piperidine scaffold, like this compound, could potentially exhibit binding activity at similar neurotransmitter receptors.
Hypothetical Affinity and Inhibition Constants for this compound
| Parameter | Value (nM) | Description |
| K_d | 10 | Hypothetical equilibrium dissociation constant, suggesting a strong binding affinity. |
| K_i | 15 | Hypothetical inhibition constant for a target receptor. |
| IC50 | 30 | Hypothetical concentration needed to inhibit 50% of a biological process. |
This table presents hypothetical data for illustrative purposes due to the absence of specific experimental values for this compound.
Molecular Determinants Influencing Binding Kinetics
The binding kinetics of a ligand are governed by several molecular features. These include:
Conformational Flexibility: The ability of the ligand and the receptor to adopt complementary shapes can influence the rate of association.
Electrostatic Interactions: Charged or polar groups on the ligand and receptor can form electrostatic interactions, such as hydrogen bonds or salt bridges, which can significantly impact both k_on and k_off.
Hydrophobic Effects: The desolvation of hydrophobic surfaces on both the ligand and the receptor upon binding can be a major driving force for association.
Steric Hindrance: The size and shape of the ligand can either facilitate or hinder its entry into the binding pocket, thereby affecting the k_on.
For this compound, the phenyl group, the piperidine ring, and the acetic acid side chain would all contribute to its binding profile. The stereochemistry at the 3-position of the piperidine ring would also be a critical determinant of its interaction with a chiral binding site on a receptor.
Enzyme Inhibition Mechanisms
While there is no specific information on enzyme inhibition by this compound, we can describe the common mechanisms through which a small molecule might inhibit enzyme activity.
Modes of Enzyme Inhibition (Competitive, Non-competitive, Mechanism-based)
Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding. The inhibitor and substrate are in direct competition for the same binding site. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound.
Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.
Mechanism-based Inhibition (Suicide Inhibition): This is an irreversible form of inhibition where the enzyme converts the inhibitor into a reactive intermediate. This intermediate then covalently binds to the enzyme, permanently inactivating it.
Molecular Basis of Enzyme-Inhibitor Interactions
The interaction between an enzyme and an inhibitor is dictated by the same principles that govern receptor-ligand binding. The formation of an enzyme-inhibitor complex is driven by various non-covalent interactions, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. The specificity of inhibition is determined by the complementarity in shape and chemical properties between the inhibitor and the enzyme's binding site. In the case of this compound, the carboxylic acid group could potentially form strong ionic or hydrogen bonds with amino acid residues in an enzyme's active site, while the phenyl and piperidine rings could engage in hydrophobic or van der Waals interactions.
Target Identification and Validation Using Chemical Probes
The identification and validation of biological targets are crucial steps in the early stages of drug discovery. This process often involves the use of chemical probes, which are small molecules designed to interact specifically with a protein target.
Development of this compound-based Chemical Probes
Currently, there is no specific information available in peer-reviewed literature detailing the development of chemical probes based on the this compound scaffold. The development of such a probe would theoretically involve modifying the core structure to incorporate a reporter tag (like a fluorescent group or biotin) or a reactive group for covalent labeling, while ensuring that the affinity and selectivity for its intended target are maintained. This process requires a thorough understanding of the structure-activity relationship (SAR) of the parent molecule.
Application of Probes in Target Validation Studies
Without the development of specific probes for this compound, there are no documented applications in target validation studies. Hypothetically, if such probes were created, they would be used in techniques like affinity chromatography, immunoprecipitation, or fluorescence microscopy to confirm the engagement of the compound with its target protein within a cellular or in vivo environment.
Computational Chemistry and Molecular Modeling Studies
Computational methods are indispensable tools in modern drug discovery, providing insights into how a molecule might interact with its biological target. These studies can predict binding modes, estimate binding affinities, and guide the design of more potent and selective compounds.
Molecular Docking and Ligand-Protein Interaction Analysis
While specific molecular docking studies for this compound are not publicly documented, this technique is standard for predicting the binding orientation of a ligand within a protein's active site. For related phenylpiperidine and phenylpiperazine structures, molecular docking has been extensively used. These studies typically show that the piperidine or piperazine (B1678402) nitrogen can form crucial ionic or hydrogen bond interactions with acidic residues like aspartate or glutamate (B1630785) in the binding pocket. The phenyl group often engages in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. For a molecule like this compound, a docking study would analyze the interactions of the phenyl ring, the piperidine ring, and the acetic acid side chain to predict its preferred binding conformation.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the nature of the interactions over time. No specific MD simulation studies have been published for this compound. However, MD simulations on similar scaffolds, such as phenyl-piperazine derivatives, have been used to analyze the stability of binding modes predicted by docking and to observe conformational changes in the protein upon ligand binding. Such simulations can reveal key water molecules involved in the binding interface and provide a more accurate estimation of binding free energies.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. A pharmacophore model for this compound has not been specifically described in the literature. Generally, such a model could be developed based on a set of active molecules with similar structures or from a known ligand-protein complex. Once developed, this model could be used as a 3D query to search large chemical databases (virtual screening) to identify other diverse compounds that fit the pharmacophoric requirements and are therefore likely to be active at the same target.
Analysis of this compound Reveals Paucity of Quantum Chemical Data
Similarly, information regarding its Molecular Electrostatic Potential (MEP) map, which is crucial for understanding the molecule's reactive sites and intermolecular interactions, remains unpublished in the accessible scientific domain.
While computational studies on related piperidine derivatives and other phenyl-containing compounds exist, these analyses are not directly applicable to this compound. The unique structural arrangement of the phenyl group and the acetic acid moiety on the piperidine ring at the 1 and 3 positions, respectively, would produce a distinct electronic profile. Extrapolating data from analogs would not provide the scientifically accurate and specific insights required for a thorough analysis of the target compound.
The absence of such fundamental computational data precludes a detailed discussion under the section of "Quantum Chemical Calculations for Electronic Structure Analysis" for this compound at this time. Further experimental or computational research is necessary to elucidate the electronic properties of this specific molecule.
Structure Activity Relationship Sar of 1 Phenyl 3 Piperidineacetic Acid Analogs
Systematic Chemical Modification and Activity Profiling
The systematic chemical modification of the 1-phenyl-3-piperidineacetic acid core structure allows for a comprehensive evaluation of how different functional groups and structural arrangements influence biological activity. This process typically involves altering three main components of the molecule: the phenyl ring, the piperidine (B6355638) ring, and the acetic acid side chain.
Modifications to the phenyl ring often involve the introduction of various substituents at different positions (ortho, meta, para). The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, can significantly impact the compound's interaction with its biological target. For instance, in a series of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines, the position and physicochemical properties of the aromatic substituent were found to be critical for their effects on the dopaminergic system. nih.gov
The piperidine ring itself can also be a target for modification. Altering its substitution pattern or even replacing it with other heterocyclic systems, such as piperazine (B1678402), can lead to significant changes in activity. For example, a study on N-acyl-N-phenylpiperazines identified a non-selective inhibitor of Excitatory Amino Acid Transporters (EAATs), and subsequent modifications to the piperazine and acyl moieties were explored to enhance potency and selectivity. nih.gov
The following table provides a hypothetical example of how systematic modifications to the this compound scaffold could be explored and the resulting impact on a specific biological activity.
| Modification | Position | Substituent/Change | Observed Activity |
| Phenyl Ring | para | -Cl | Increased |
| Phenyl Ring | meta | -OCH3 | Decreased |
| Piperidine Ring | N-alkylation | -CH3 | Variable |
| Acetic Acid Side Chain | Esterification | -COOCH3 | Decreased |
| Acetic Acid Side Chain | Amidation | -CONH2 | Variable |
Identification of Key Pharmacophoric Features Governing Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For this compound analogs, the key pharmacophoric features are generally considered to be:
An aromatic ring: The phenyl group often engages in hydrophobic or pi-stacking interactions within the binding site of the target protein.
A basic nitrogen atom: The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds.
A hydrogen bond acceptor/donor group: The carboxylic acid moiety of the acetic acid side chain can act as both a hydrogen bond donor and acceptor, forming critical interactions with the target.
The spatial relationship between these three features is crucial for activity. Studies on related piperidine-containing compounds have highlighted the importance of a central pharmacophore consisting of a piperidine ring connected to a phenyl ring via an amide bond on one side and to another phenyl ring via a sulfonamide bond on the other for dual inhibitory activity against certain enzymes. researchgate.net
The following table illustrates the key pharmacophoric elements and their typical interactions.
| Pharmacophoric Feature | Typical Interaction |
| Phenyl Ring | Hydrophobic pocket, pi-stacking |
| Basic Nitrogen (Piperidine) | Ionic bond, hydrogen bond |
| Carboxylic Acid Group | Hydrogen bond, ionic interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By using molecular descriptors that quantify various physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters), QSAR models can predict the activity of novel, unsynthesized compounds and provide insights into the structural requirements for optimal activity.
In the context of this compound analogs, a QSAR study could involve the following steps:
Data Set Compilation: A series of analogs with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog.
Model Development: Statistical methods, such as partial least squares (PLS) regression, are used to build a model that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
A study on mono-substituted 4-phenylpiperidines and -piperazines successfully used PLS regression to model the in vivo effects based on physicochemical descriptors. nih.gov This approach helped to understand the biological response by correlating it with binding affinities to specific receptors and enzymes. nih.gov Similarly, 3D-QSAR models for piplartine analogues have provided insights into the influence of electrostatic and steric properties on their biological activity. researchgate.net
The following table presents a simplified example of descriptors that might be used in a QSAR model for this compound analogs.
| Descriptor | Property Represented | Potential Impact on Activity |
| LogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |
| Hammett constant (σ) | Electronic effect of substituent | Influences electronic interactions with the target. |
| Molar Refractivity (MR) | Steric bulk and polarizability | Affects how the molecule fits into the binding site. |
| Dipole Moment | Polarity | Influences long-range interactions with the target. |
Bioisosteric Replacements and Their Impact on Molecular Interactions
Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com In the context of this compound analogs, bioisosteric replacements can be applied to various parts of the molecule.
Phenyl Ring Bioisosteres: The phenyl ring can be replaced by other aromatic or heteroaromatic rings such as pyridyl or thiophene. cambridgemedchemconsulting.com These changes can alter the electronic distribution and hydrogen bonding capacity of the ring, potentially leading to improved interactions with the target. Non-classical bioisosteres like saturated cyclic ethers are also gaining traction as phenyl ring replacements to improve metabolic stability. hyphadiscovery.com
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functionalities like tetrazoles or hydroxamic acids. These bioisosteres can maintain the key acidic nature required for interaction with the target while potentially offering advantages in terms of metabolic stability or cell permeability.
The following table provides examples of common bioisosteric replacements for key functional groups in this compound.
| Original Functional Group | Bioisosteric Replacement | Potential Advantage |
| Phenyl | Pyridyl, Thienyl | Altered electronics, improved solubility |
| Carboxylic Acid | Tetrazole | Increased metabolic stability |
| Piperidine | Pyrrolidine | Altered pKa, conformational changes |
| Ester | 1,3,4-Oxadiazole (B1194373) | Increased metabolic stability |
| Amide | 1,2,4-Triazole | Increased metabolic stability |
The successful application of bioisosteric replacement can lead to the discovery of novel analogs with superior pharmacological profiles. nih.gov
Advanced Analytical Methodologies for 1 Phenyl 3 Piperidineacetic Acid Research
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic methods are indispensable for separating 1-Phenyl-3-piperidineacetic acid from starting materials, byproducts, and degradants, as well as for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for analyzing non-volatile and thermally sensitive compounds like this compound. nih.gov A C18 or similar non-polar stationary phase is typically used, with a polar mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com To ensure good peak shape and retention for the acidic analyte, a modifier such as phosphoric acid or formic acid is often added to the mobile phase. sielc.com For preparative applications, this method can be scaled up to isolate larger quantities of the pure compound. sielc.com The use of chiral stationary phases in HPLC allows for the separation and quantification of the individual enantiomers of this compound, which is critical as different stereoisomers can exhibit distinct biological activities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds in a mixture. unodc.orgcmbr-journal.com For a compound like this compound, which contains polar functional groups (carboxylic acid and secondary amine), derivatization is often required to increase its volatility and thermal stability. researchgate.net This can be achieved through processes like silylation or acylation. researchgate.net The sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase, which is often a 5% phenyl/95% methyl silicone column. unodc.org The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification. researchgate.netnih.gov
Table 1: Typical Chromatographic Conditions for Piperidine (B6355638) Derivatives
| Parameter | HPLC | GC-MS |
|---|---|---|
| Column | Inertsil C18 (250 x 4.6 mm) nih.gov | 5% phenyl/95% methyl silicone (30 m x 0.25 mm) unodc.org |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Phosphoric Acid nih.gov | Helium unodc.org |
| Flow Rate | 1.0 mL/min nih.gov | 1.1 mL/min unodc.org |
| Detector | UV/Diode Array Detector (DAD) researchgate.netgoogle.com | Mass Spectrometer (EI mode) unodc.org |
| Temperature | 30°C nih.govgoogle.com | Oven program: e.g., 100°C ramped to 290°C unodc.org |
| Derivatization | Not always required; pre-column for some applications nih.gov | Often required (e.g., silylation, acylation) researchgate.net |
Spectroscopic Characterization in Mechanistic Studies
Spectroscopic techniques are fundamental for elucidating the precise chemical structure of this compound and for studying its behavior in chemical reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction are key methods used for its characterization. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the molecular structure of an organic compound. rsc.org ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. researchgate.netresearchgate.net For this compound, distinct signals would be expected for the protons on the phenyl ring, the piperidine ring, and the acetic acid side chain. hmdb.ca ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. rsc.orgnih.gov The combination of these techniques allows for the unambiguous assignment of the compound's constitution and relative stereochemistry. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nist.gov In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured, providing the exact molecular weight. rsc.org High-resolution mass spectrometry can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides additional structural information that can be used to confirm the identity of the compound and its metabolites. nih.gov
X-ray Diffraction (XRD): For crystalline solids, powder X-ray diffraction (PXRD) provides a unique pattern corresponding to the compound's crystal lattice. researchgate.net This technique is used to identify the specific solid-state form of this compound and to distinguish between different polymorphs, which can have different physical properties. The diffraction pattern of a new crystalline form will show distinct peaks at different 2θ values compared to its starting materials or other known forms. researchgate.net
Table 2: Spectroscopic Data for Structural Characterization
| Technique | Information Provided | Application to this compound |
|---|---|---|
| ¹H NMR | Proton environment, connectivity, and stereochemistry nih.gov | Confirms presence of phenyl, piperidine, and acetic acid moieties. hmdb.cachemicalbook.com |
| ¹³C NMR | Carbon skeleton of the molecule rsc.org | Determines the number and type of carbon atoms. nih.gov |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern nist.gov | Confirms molecular formula and aids in structural elucidation. rsc.orgnih.gov |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification researchgate.netnih.gov | Characterizes the solid-state form of the pure compound. |
X-ray Crystallography for Ligand-Protein Complex Structure Elucidation
Understanding how a molecule interacts with its biological target is crucial for drug discovery and development. X-ray crystallography is a premier technique for obtaining a high-resolution, three-dimensional structure of a ligand bound to a protein. nih.gov This method provides detailed atomic-level insight into the binding mode of this compound with its target protein.
The process involves co-crystallizing the purified target protein with the compound. These crystals are then exposed to a focused beam of X-rays. The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of an electron density map, which is then used to build an atomic model of the protein-ligand complex. nih.govnih.gov
The resulting structure reveals the precise orientation of the ligand within the protein's binding site, identifies the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or ionic bonds), and shows any conformational changes in the protein that occur upon binding. mdpi.com This information is invaluable for structure-based drug design, enabling chemists to rationally design derivatives of this compound with improved affinity and selectivity. nih.gov The resolution of the crystal structure, ideally better than 2.5 Å, is a critical factor determining the level of detail that can be observed. nih.gov
High-Throughput Screening Methodologies for Derivative Libraries
To discover new leads and optimize existing ones, medicinal chemists often synthesize large numbers of related compounds, known as a derivative library. asinex.com High-throughput screening (HTS) comprises automated methods used to rapidly test these vast libraries of chemical compounds for a specific biological activity.
For this compound, a library of derivatives would be created by systematically modifying different parts of the molecule, such as the phenyl ring, the piperidine core, or the acetic acid side chain. grantome.com These libraries, which can contain thousands of distinct molecules, are then tested for their ability to bind to a target protein or elicit a functional response in a cell-based assay. asinex.com
HTS assays are designed to be rapid, reproducible, and scalable. They often rely on optical signals, such as fluorescence or absorbance, which can be read by automated plate readers. For example, a competition binding assay might use a fluorescently labeled ligand to measure the ability of library compounds to displace it from the target protein. The data from HTS campaigns can quickly identify "hits"—compounds that show the desired activity. These hits then become the starting point for more detailed structure-activity relationship (SAR) studies. grantome.com
Future Research Horizons for this compound
The scaffold of this compound presents a compelling starting point for chemical and biological exploration. As research methodologies become more sophisticated, the potential to unlock novel applications and understand the intricate behavior of this compound and its derivatives expands significantly. The future of research in this area is poised to integrate advanced computational tools, innovative synthetic chemistry, and systems-level biological analysis to drive discovery.
Q & A
Q. How should researchers design experiments to study the mechanism of action of this compound in biological systems?
- Answer :
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds.
- Pathway analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify upregulated/downregulated pathways.
- Kinetic assays : Measure enzyme inhibition (e.g., IC50) under varying substrate concentrations.
- Controls : Include vehicle-only and known inhibitor groups to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
